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Compound of Interest

Compound Name: SPI-1865

Cat. No.: B1193605 Get Quote

Technical Support Center: SPI-1865
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for utilizing SPI-1865 in their experiments. Below

are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to

improve the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SPI-1865?

A1: SPI-1865 is a potent and highly selective ATP-competitive inhibitor of the p110α subunit of

phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, SPI-1865 effectively blocks

the conversion of PIP2 to PIP3, leading to the downstream inhibition of the PI3K/Akt/mTOR

signaling cascade. This pathway is critical for cell growth, proliferation, and survival, and its

hyperactivation is a common oncogenic driver.

Q2: How should I dissolve and store SPI-1865?

A2: For in vitro experiments, SPI-1865 should be dissolved in 100% dimethyl sulfoxide (DMSO)

to create a stock solution of 10-50 mM. The stock solution should be aliquoted into small

volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the

optimal vehicle and formulation should be determined empirically, but a common starting point

is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween-80.

Q3: What is the recommended concentration range for in vitro cell-based assays?
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A3: The effective concentration of SPI-1865 will vary depending on the cell line and the assay

duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to

determine the IC50 value in your specific model system. Based on our internal data, most

sensitive cell lines show a significant response in the 10 nM to 500 nM range.

Q4: Is SPI-1865 stable in cell culture media?

A4: Yes, SPI-1865 demonstrates good stability in standard cell culture media for up to 72 hours

under normal incubation conditions (37°C, 5% CO2). However, for longer-term experiments, we

recommend replenishing the media with freshly diluted compound every 48-72 hours to ensure

a consistent effective concentration.

Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with SPI-1865.

Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Recommended Solution

Cell Seeding Density

Ensure a consistent number of cells are seeded

in each well. Create a single-cell suspension

and mix thoroughly before plating.

Compound Dilution Errors

Prepare fresh serial dilutions for each

experiment. Avoid reusing diluted compound

solutions. Use calibrated pipettes.

Assay Incubation Time

Optimize the incubation time with the

compound. A duration that is too short may not

show a significant effect.

DMSO Concentration

Ensure the final concentration of DMSO in the

culture media is consistent across all wells and

does not exceed 0.5%, as higher concentrations

can be cytotoxic.
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Issue 2: No significant inhibition of p-Akt observed in
Western Blot.

Potential Cause Recommended Solution

Insufficient Compound Concentration/Time

Confirm that the concentration and treatment

duration are sufficient to inhibit the target. We

recommend a 1-4 hour treatment with at least

10x the IC50 value for robust target

engagement.

Suboptimal Serum Conditions

The PI3K/Akt pathway is activated by growth

factors in serum. For acute treatment

experiments, serum-starve the cells for 12-24

hours and then stimulate with a growth factor

(e.g., EGF, IGF-1) for 15-30 minutes just before

cell lysis to ensure the pathway is active.

Poor Antibody Quality

Use a validated antibody specific for the

phosphorylated form of Akt (e.g., p-Akt Ser473).

Run appropriate positive and negative controls.

Lysate Handling

Prepare lysates on ice using buffers containing

fresh phosphatase and protease inhibitors to

prevent dephosphorylation of your target.

Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of SPI-1865
against various cancer cell lines compared to a well-known PI3Kα inhibitor, Alpelisib.
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Cell Line Cancer Type
PIK3CA
Mutation
Status

SPI-1865 IC50
(nM)

Alpelisib IC50
(nM)

MCF-7 Breast Cancer
E545K

(Activating)
8.5 5.2

T-47D Breast Cancer
H1047R

(Activating)
12.1 7.8

PC-3 Prostate Cancer Wild-Type 1,250 980

MDA-MB-231 Breast Cancer Wild-Type > 5,000 > 3,000

Detailed Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition

Cell Seeding: Plate 1.5 x 10^6 MCF-7 cells in 6-well plates and allow them to adhere

overnight.

Serum Starvation: The next day, replace the growth medium with a serum-free medium and

incubate for 18-24 hours.

Compound Treatment: Treat the cells with a dose range of SPI-1865 (e.g., 0, 10, 100, 1000

nM) for 2 hours.

Growth Factor Stimulation: Add 100 ng/mL of Insulin-Like Growth Factor 1 (IGF-1) to the

media and incubate for an additional 20 minutes at 37°C.

Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells once with ice-

cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase

inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect

the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform

electrophoresis and subsequently transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary

antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at

4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an appropriate imaging system.

Protocol 2: Cell Viability (MTT) Assay
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

Compound Treatment: Prepare a 7-point serial dilution of SPI-1865 in the appropriate growth

medium. Remove the old medium from the plate and add 100 µL of the compound-

containing medium to the respective wells. Include vehicle control (DMSO) wells.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional

4 hours.

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-

response curve using non-linear regression to determine the IC50 value.

Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway with SPI-1865 inhibition of PI3Kα.
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Caption: Standard workflow for a cell viability assay using SPI-1865.

Low or No Efficacy
Observed

Is the PI3K/Akt pathway
active in your model?

Are compound concentration
and duration sufficient?

Yes

Solution: Choose a cell line
with an activating PIK3CA

mutation or stimulate pathway.

No

Solution: Increase concentration
and/or treatment time.

Verify with p-Akt Western Blot.

No

Is the compound precipitating
in the media?

Yes

Solution: Check final DMSO
concentration. Prepare fresh stock.
Do not store in aqueous solutions.

Yes

Contact Technical Support
for further assistance.

No
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treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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